5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Description
5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloromethyl group, an ethyl group, and a thiophene ring
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVXRZEQYVTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, sulfoxides, sulfones, and dihydrothiophenes.
Scientific Research Applications
Chemistry
In chemistry, 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiophene ring enhances its biological activity, making it a promising candidate for drug discovery.
Industry
In industry, 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
- 5-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
- 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Uniqueness
5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of the chloromethyl group at the 5-position and the thiophene ring at the 3-position confer distinct chemical and biological properties. This compound’s reactivity and potential for functionalization make it a valuable scaffold for the development of new molecules with diverse applications.
Biological Activity
5-(Chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a chloromethyl group and a thiophene moiety, plays a significant role in various biochemical interactions. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is with a molecular weight of 226.73 g/mol. The compound's structure allows for various interactions with biological molecules, influencing their functions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.73 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole |
Enzyme Inhibition
Research indicates that 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole exhibits inhibitory effects on various enzymes involved in metabolic pathways. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial for regulating metabolic flux.
Anticancer Potential
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, derivatives of pyrazole have shown promise in targeting specific cancer cell lines by disrupting cellular signaling pathways essential for cancer proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring enhances the compound's lipophilicity, potentially increasing its membrane permeability and effectiveness against microbial cells.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of various pyrazole derivatives, including 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, against human cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effective inhibition of cell viability compared to control groups .
Study 2: Enzyme Interaction
In another investigation, the interaction of this compound with specific metabolic enzymes was characterized using kinetic assays. The findings revealed that the compound acts as a competitive inhibitor, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Synthesis Methods
The synthesis of 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can be achieved through several methods:
- Condensation Reactions : Utilizing thiophene derivatives and pyrazole precursors under acidic conditions.
- Halogenation : Introducing the chloromethyl group through halogenation reactions on pre-synthesized pyrazoles.
- Nucleophilic Substitution : Employing nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
